

# Application Notes and Protocols for In Vivo Study of Benzylacyclouridine in Mice

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## Compound of Interest

Compound Name: Benzylacyclouridine

Cat. No.: B1219635

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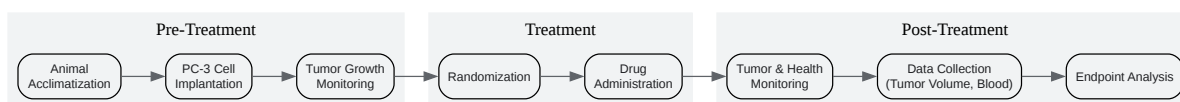
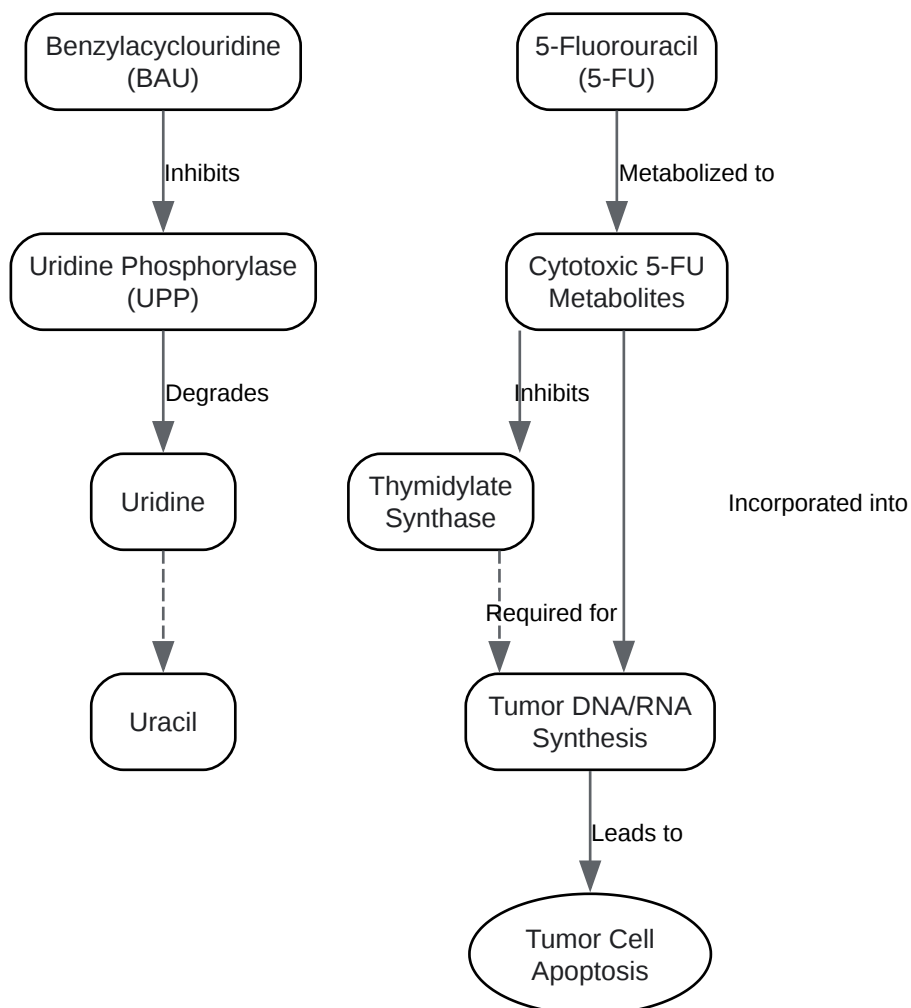
## Introduction

**Benzylacyclouridine** (BAU) is a potent and specific inhibitor of uridine phosphorylase (UPP), the key enzyme responsible for the catabolism of uridine.[1] By inhibiting UPP, BAU can increase the plasma concentration of uridine, which has therapeutic implications, particularly in combination with fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU).[1][2] The co-administration of BAU with 5-FU has been shown to enhance the antitumor activity of 5-FU in preclinical models, including human prostate cancer xenografts, without a corresponding increase in host toxicity.[1] This document provides a detailed protocol for conducting in vivo studies in mice to evaluate the efficacy, pharmacokinetics, and safety of **Benzylacyclouridine**, with a focus on its combination with 5-fluorouracil in a tumor xenograft model.

## Mechanism of Action: Benzylacyclouridine and 5-Fluorouracil Synergy

**Benzylacyclouridine**'s primary mechanism of action is the inhibition of uridine phosphorylase, which leads to an elevation of uridine levels in the plasma and tissues.[1] When co-administered with 5-fluorouracil, this elevated uridine can enhance the therapeutic index of 5-FU through several proposed mechanisms. One key mechanism is the increased formation of cytotoxic 5-FU metabolites, such as FdUMP, FdUTP, and FUTP, within tumor cells, leading to

enhanced inhibition of thymidylate synthase and increased incorporation into tumor cell RNA and DNA.



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## References

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- 2. Phase I clinical and pharmacological studies of benzylacetylcholine, a uridine phosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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